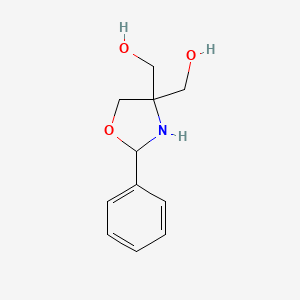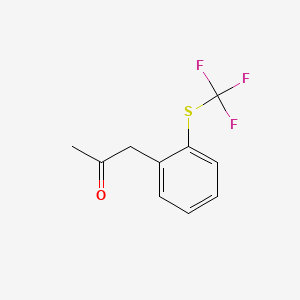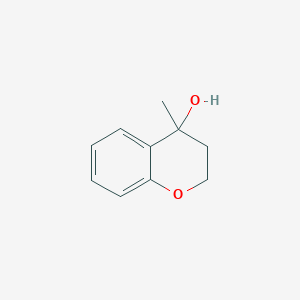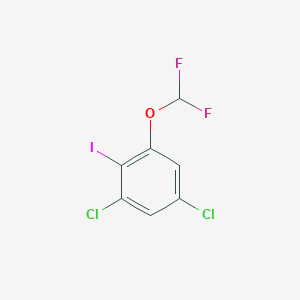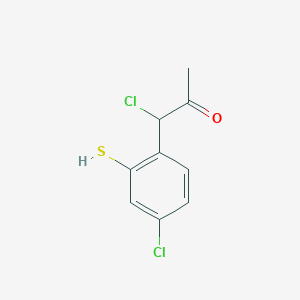![molecular formula C14H21NO3 B14060030 Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-boc-amino-ethyl)-phenyl]-methanol: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to an ethyl chain, which is further connected to a phenyl ring bearing a methanol group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-boc-amino-ethyl)-phenyl]-methanol typically involves the protection of an amino group using the Boc group. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: In an industrial setting, the synthesis of [4-(2-boc-amino-ethyl)-phenyl]-methanol can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reagents and solvents, as well as employing continuous flow reactors to enhance the efficiency and yield of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-boc-amino-ethyl)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HNO3, Br2, various solvents and temperatures.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry: [4-(2-boc-amino-ethyl)-phenyl]-methanol is used as an intermediate in the synthesis of various organic compounds. Its Boc-protected amino group allows for selective deprotection and further functionalization, making it valuable in the preparation of peptides and other complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of Boc-protected amino groups on biological systems. It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors .
Industry: Industrially, [4-(2-boc-amino-ethyl)-phenyl]-methanol is employed in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of [4-(2-boc-amino-ethyl)-phenyl]-methanol primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
[4-(2-boc-amino-ethyl)-phenyl]-methanol: C14H21NO3
[4-(2-amino-ethyl)-phenyl]-methanol: C9H13NO
[4-(2-boc-amino-ethyl)-phenyl]-ethanol: C14H21NO3
Uniqueness: [4-(2-boc-amino-ethyl)-phenyl]-methanol is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection allows for controlled deprotection and subsequent functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(15)8-10-4-6-11(9-16)7-5-10/h4-7,12,16H,8-9,15H2,1-3H3 |
InChI Key |
RAFYXCPSYWAOID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


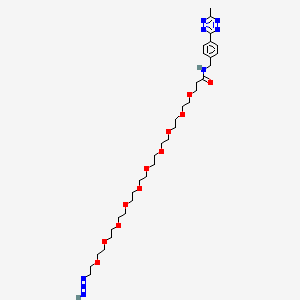
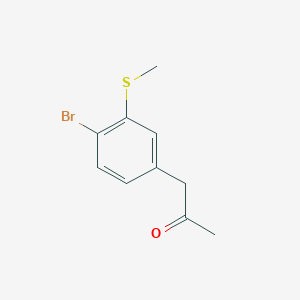

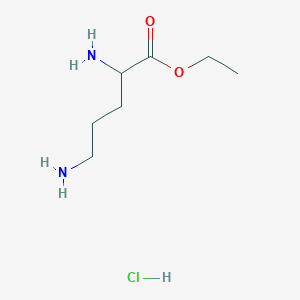
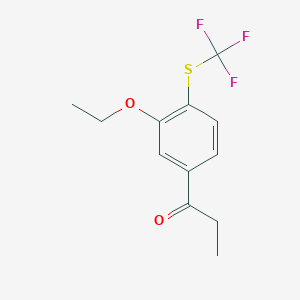
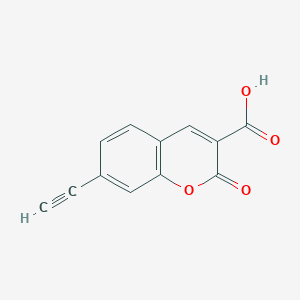

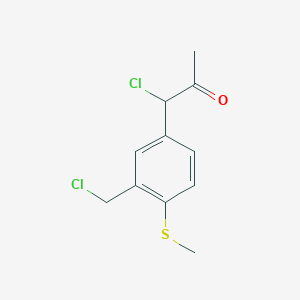
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
